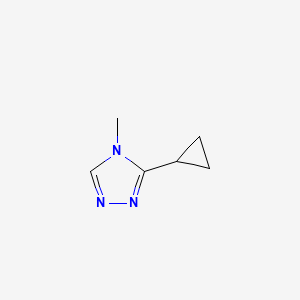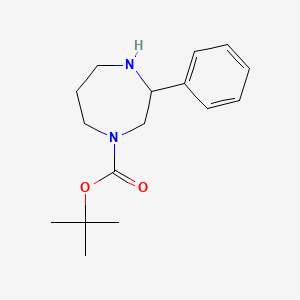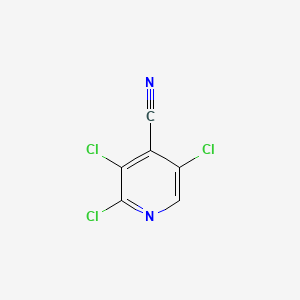![molecular formula C15H14O2S B582482 2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261964-62-8](/img/structure/B582482.png)
2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potent pharmacological effects. This compound belongs to the indazole-based synthetic cannabinoid family and has been identified as a designer drug in several countries.
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those with specific functional groups, play a significant role in biotechnological applications, particularly in fermentation processes. They can act as inhibitors to microbial growth in fermentative production, affecting microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the inhibitory mechanisms of these acids can lead to the development of robust microbial strains for industrial applications, suggesting potential research applications for the chemical compound in microbial resistance or industrial bioprocessing efficiency improvements (Jarboe, Royce, & Liu, 2013).
Synthesis of Biologically Active Molecules
The compound's structure implies potential utility in the synthesis of biologically active molecules. For example, derivatives of biphenyl compounds have been synthesized for various applications, including non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that the chemical compound could be a precursor or intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or analgesic properties (Qiu, Gu, Zhang, & Xu, 2009).
Liquid-Liquid Extraction of Carboxylic Acids
The compound's carboxylic acid group may lend it to applications in separation technologies, such as liquid-liquid extraction (LLX) processes. Carboxylic acids are key in the recovery of valuable acids from aqueous streams, indicating potential for the compound in purification or organic synthesis processes (Sprakel & Schuur, 2019).
Anticancer Agents
Derivatives of carboxylic acids, including biphenyl structures, have shown potential as anticancer agents. This suggests research applications for the compound in the development of novel chemotherapy drugs or as a study compound in cancer research, highlighting the importance of structural modifications to bioactivity and selectivity (De, Baltas, & Bedos-Belval, 2011).
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reagents involved in these reactions.
Mode of Action
The compound interacts with its targets in the context of SM cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds and are facilitated by a transition metal catalyst. The process includes two key steps: oxidative addition and transmetalation . In oxidative addition, the catalyst (usually palladium) forms a bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to the catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM cross-coupling reactions . These reactions are widely used in organic synthesis, suggesting that the compound could influence a variety of biochemical pathways depending on the specific context of its use.
Result of Action
The primary result of the action of 2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid is the facilitation of SM cross-coupling reactions . These reactions result in the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.
Action Environment
The action, efficacy, and stability of 2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid are likely to be influenced by various environmental factors. These could include the specific reaction conditions (such as temperature and pH), the presence of a suitable catalyst, and the concentrations of the other reagents involved in the reaction .
properties
IUPAC Name |
3-methyl-4-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKOVFPUJPLUEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B582399.png)



![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)



![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)

![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)
![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)

